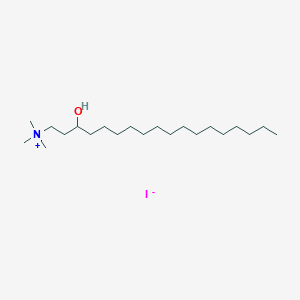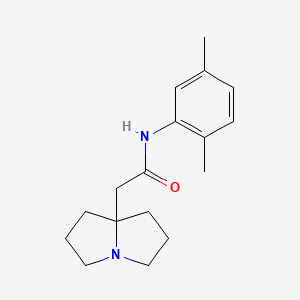
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene is an organic compound characterized by its unique structure, which includes a seven-membered ring with alternating double bonds and phenyl groups at positions 2 and 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene derivatives with ethoxy and phenyl substituents. One common method includes the electrophilic aromatic substitution of cycloheptatriene with ethoxy and phenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Wirkmechanismus
The mechanism by which 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Vergleich Mit ähnlichen Verbindungen
Cycloheptatriene: A related compound with a similar ring structure but without the ethoxy and phenyl substituents.
Heptalene: Consists of two fused cycloheptatriene rings, used in advanced material applications.
Uniqueness: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
90127-98-3 |
|---|---|
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-ethoxy-2,7-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C21H20O/c1-2-22-21-19(17-11-5-3-6-12-17)15-9-10-16-20(21)18-13-7-4-8-14-18/h3-16,19H,2H2,1H3 |
InChI-Schlüssel |
FHIJGZPLOROLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)


![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)



![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)

